COX-1 vs. COX-2 Selectivity Profile: 3,4-Diphenylfurazan vs. 3,4-Diphenylfuroxan
The unsubstituted 3,4-diphenyl-1,2,5-oxadiazole (compound 11) exhibits a distinct, quantifiable COX-1-selective inhibition profile that is opposite to the behavior of its N-oxide analog (compound 10) and highly distinct from the potent COX-2 selective sulfonamide-substituted furoxans (e.g., 13a,b) [1].
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | COX-1 IC₅₀ = 0.15 μM; COX-2 IC₅₀ > 100 μM |
| Comparator Or Baseline | 3,4-Diphenyl-1,2,5-oxadiazole-2-oxide (Compound 10): COX-1 IC₅₀ = 12.0 μM; COX-2 IC₅₀ > 100 μM. Methanesulfonyl regioisomers (13a,b): COX-1 IC₅₀ = 11.6 μM; COX-2 IC₅₀ = 0.12 μM. |
| Quantified Difference | Target compound shows an 80-fold greater COX-1 inhibitory potency compared to its oxide analog (compound 10) and a unique COX-1 selectivity profile (SI ≈ 0.0015) in direct contrast to the COX-2 selectivity of 13a,b (SI = 97). |
| Conditions | In vitro ovine COX-1 and human recombinant COX-2 enzyme assays (Bioorg. Med. Chem. 2005, 13, 2749-2757). |
Why This Matters
For researchers designing NSAID hybrid molecules or studying COX-1-specific pathways, this compound is the essential furazan control and a starting point for COX-1-selective pharmacophore development, a profile not achievable with the corresponding oxide or sulfonamide analogs.
- [1] Velázquez, C., Rao, P. N. P., McDonald, R., & Knaus, E. E. (2005). Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorganic & Medicinal Chemistry, 13(8), 2749–2757. View Source
